molecular formula C16H14O2S B8623418 Methyl [(9H-fluoren-9-yl)sulfanyl]acetate CAS No. 115162-42-0

Methyl [(9H-fluoren-9-yl)sulfanyl]acetate

Cat. No. B8623418
CAS RN: 115162-42-0
M. Wt: 270.3 g/mol
InChI Key: JPIJDCAEINDVDN-UHFFFAOYSA-N
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Description

Methyl [(9H-fluoren-9-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C16H14O2S and its molecular weight is 270.3 g/mol. The purity is usually 95%.
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properties

CAS RN

115162-42-0

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

methyl 2-(9H-fluoren-9-ylsulfanyl)acetate

InChI

InChI=1S/C16H14O2S/c1-18-15(17)10-19-16-13-8-4-2-6-11(13)12-7-3-5-9-14(12)16/h2-9,16H,10H2,1H3

InChI Key

JPIJDCAEINDVDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (840 mg of 60% NaH in oil, 21.0 mmol) in 40 mL of tetrahydrofuran is added methyl thioglycolate (1.68 mL, 18.8 mmol). The mixture is stirred at room temperature for 20 minutes. 9-Bromofluorene (Aldrich) (5.23 g, 21.3 mmol) in 30 mL of tetrahydrofuran is added and the reaction mixture is stirred at room temperature overnight then concentrated to dryness. The residue is taken up in ethyl acetate and washed with brine, saturated aqueous sodium bicarbonate, and again with brine. The organic layer is dried over magnesium sulfate, concentrated in vacuo and chromatographed on silica gel, eluting with 10% ethyl acetate in hexane to provide 908 mg (18%) of methyl (9-fluorenylthio)acetate as a colorless oil.
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step Two
Quantity
5.23 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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